4-(4-Nitrothiophen-2-yl)thiazol-2-amine

Übersicht

Beschreibung

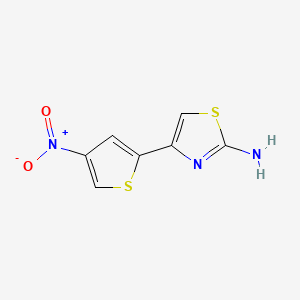

4-(4-Nitrothiophen-2-yl)thiazol-2-amine is a heterocyclic compound with the molecular formula C7H5N3O2S2 and a molecular weight of 227.27 g/mol . This compound features a thiazole ring substituted with a nitrothiophene group, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrothiophen-2-yl)thiazol-2-amine typically involves the reaction of 4-nitrothiophene-2-carbaldehyde with thiourea in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Nitrothiophen-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Aryl halides, palladium catalyst, base such as potassium carbonate.

Major Products Formed

Reduction: 4-(4-Aminothiophen-2-yl)thiazol-2-amine.

Substitution: Various substituted thiazole derivatives.

Coupling: Biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

4-(4-Nitrothiophen-2-yl)thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of organic electronic materials due to its conjugated structure.

Wirkmechanismus

The mechanism of action of 4-(4-Nitrothiophen-2-yl)thiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and thiazole functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in biological effects such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-(4-nitrophenyl)thiazole: Similar structure but with a phenyl group instead of a thiophene group.

4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Similar structure but with a chlorine substituent instead of a nitro group.

Uniqueness

4-(4-Nitrothiophen-2-yl)thiazol-2-amine is unique due to the presence of both nitro and thiophene groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research applications .

Biologische Aktivität

Structural Characteristics

The compound features:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Nitro Group : Enhances reactivity and may influence pharmacological effects.

The presence of these functional groups positions 4-(4-Nitrothiophen-2-yl)thiazol-2-amine as a candidate for various biological interactions.

Antibacterial Activity

Compounds with thiazole rings have demonstrated antibacterial properties, particularly against pathogens such as Mycobacterium tuberculosis. Research has shown that derivatives of 2-aminothiazoles exhibit significant activity against this bacterium, with minimum inhibitory concentrations (MICs) in the sub-micromolar range . Although direct studies on this compound are scarce, its structural similarities to active thiazole derivatives suggest potential antibacterial efficacy.

Antifungal and Anticancer Properties

Thiazole derivatives have also been explored for their antifungal and anticancer activities. For instance, modifications at various positions on the thiazole ring have led to compounds with notable cytotoxicity against cancer cell lines such as HepG2 (human liver hepatocellular carcinoma) . The unique combination of the nitro and thiophene functionalities in this compound may yield distinct pharmacological profiles compared to other thiazole derivatives.

While specific mechanisms for this compound remain uncharacterized, it is hypothesized that similar compounds may exert their effects through:

- Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit key enzymes involved in bacterial metabolism.

- Disruption of Cell Membranes : Some compounds may compromise microbial cell integrity, leading to cell death.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Thiophen-2-yl)thiazol-2-amine | Similar thiazole structure without nitro group | Lower reactivity; minimal reported antibacterial activity |

| 5-(4-Nitrophenyl)thiazol-2-amine | Contains a phenyl ring with a nitro group | Potentially different activity due to phenyl substitution |

| 2-Aminothiazole | Basic thiazole structure | Known for significant antibacterial activity against M. tuberculosis |

| 4-(Bromothiophen-2-yl)thiazol-2-amines | Halogenated variant | Enhanced reactivity; some reported antifungal properties |

Case Studies

- Antimicrobial Efficacy : A study on thiazole derivatives revealed that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications like those found in 4-(4-Nitrothiophen-2-yl)thiazol-2-amines could provide synergistic effects when combined with known antimicrobial agents .

- Cytotoxicity Testing : Research into aminothiazoles has shown promising results in inhibiting cancer cell proliferation, indicating that further exploration of the specific interactions of 4-(4-Nitrothiophen-2-yl)thiazol-2-amines could lead to novel therapeutic applications .

Eigenschaften

IUPAC Name |

4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S2/c8-7-9-5(3-14-7)6-1-4(2-13-6)10(11)12/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCKELICOIXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206873 | |

| Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-51-8 | |

| Record name | Thiazole, 2-amino-4-(4-nitro-2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.